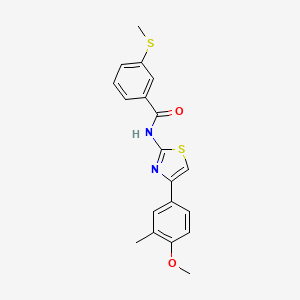

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-3-(methylthio)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-3-(methylthio)benzamide" is a derivative of benzamide with potential biological activity. Benzamide derivatives are known to exhibit a range of biological properties, including anticancer activity. The presence of a thiazole ring and methoxy groups in the structure suggests that this compound may interact with biological targets in a specific manner, potentially leading to therapeutic effects.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of Schiff's bases, which are then further modified to introduce various functional groups such as thiazole rings. For example, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, other related compounds, such as N-(thiazol-2-yl)benzamide derivatives, have been synthesized and characterized, highlighting the role of methyl functionality and non-covalent interactions in their behavior . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be analyzed using various techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation. For instance, the structure of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, was analyzed using X-ray diffraction, indicating that it crystallizes in a triclinic system . Density functional theory (DFT) calculations can provide insights into the geometrical parameters, electronic properties, and chemical reactivity of these molecules .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclocondensation and heterocyclization, to form new compounds with potential biological activities. For example, novel N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides were synthesized by heterocyclization . These reactions are crucial for the development of new therapeutic agents with improved efficacy and selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by the presence of different substituents on the benzamide ring. The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives has been investigated, revealing the importance of methyl functionality and S=O interactions . Additionally, the antioxidant properties of these compounds can be determined using assays such as the DPPH free radical scavenging test .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Thiazole derivatives, including structures similar to N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-3-(methylthio)benzamide, have been extensively studied for their anticancer properties. For instance, certain substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The activities of these compounds were even compared to etoposide, a known anticancer drug, and some derivatives showed higher anticancer activities than the reference drug (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal potentials of thiazole derivatives. Research indicates that thiazole and its derivatives exhibit a wide range of biological activities, including antimicrobial and antifungal properties. For instance, N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives synthesized from benzoyl chloride and hydrazine showed promising antimicrobial activity against gram-positive and gram-negative species, as well as antifungal activity against species like Candida albicans and Aspergillus niger. The derivatives with phenyl rings substituted with electron-donating groups demonstrated maximum activity, highlighting the structure-activity relationship in these compounds (Chawla, 2016).

Supramolecular Gelation Behavior

Thiazole derivatives have also been investigated for their supramolecular gelation behavior. A study on N-(thiazol-2-yl)benzamide derivatives, for instance, revealed that certain amides displayed gelation behavior towards ethanol/water and methanol/water mixtures. These gelators formed stable structures with low minimum gelator concentration (MGC) and were characterized by intricate molecular assemblies driven by multiple non-covalent interactions like π-π interactions, cyclic N–H⋯N, and S⋯O interactions (Yadav & Ballabh, 2020).

Eigenschaften

IUPAC Name |

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S2/c1-12-9-13(7-8-17(12)23-2)16-11-25-19(20-16)21-18(22)14-5-4-6-15(10-14)24-3/h4-11H,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPOPUVOIKZBDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)SC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-3-(methylthio)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(diethylamino)phenyl]-4-phenoxybutanamide](/img/structure/B2514199.png)

![2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2514205.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2514211.png)

![2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2514214.png)